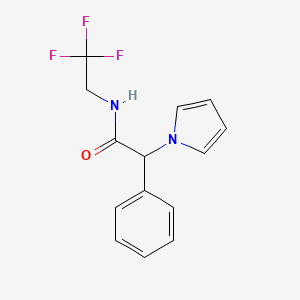

2-phenyl-2-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide

Description

This compound features a unique acetamide scaffold substituted with a phenyl group, a 1H-pyrrole ring, and a 2,2,2-trifluoroethyl moiety. The phenyl group contributes aromatic π-interactions, while the pyrrole provides a heterocyclic nitrogen for hydrogen bonding. The trifluoroethyl group enhances lipophilicity and metabolic stability due to its strong electron-withdrawing nature.

Properties

IUPAC Name |

2-phenyl-2-pyrrol-1-yl-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O/c15-14(16,17)10-18-13(20)12(19-8-4-5-9-19)11-6-2-1-3-7-11/h1-9,12H,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGCVCRQFJCXIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NCC(F)(F)F)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 2-phenyl-2-(1H-pyrrol-1-yl)acetic acid with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

2-phenyl-2-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-phenyl-2-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Acetamides with Heterocyclic Moieties

a) (R)-2,2,2-Trifluoro-N-(1-(1-methyl-1H-pyrrol-2-yl)-1-oxo-3-phenylpropan-2-yl)acetamide (D-95)

- Structure : Features a methyl-substituted pyrrole, a phenyl group, and a trifluoroethyl chain.

- Key Differences :

- The pyrrole is substituted at the 2-position with a methyl group, altering electronic properties.

- Chirality ([α]D = –53) introduces stereochemical specificity, unlike the target compound, which lacks reported stereochemistry.

- Implications : Methylation may reduce hydrogen-bonding capacity compared to the target compound’s unsubstituted pyrrole.

b) TTA-A2 ([2-(4-cyclopropylphenyl)-N-((1R)-1-{5-[(2,2,2-trifluoroethyl)oxo]pyridin-2-yl}ethyl)acetamide])

- Structure : Contains a pyridine ring and cyclopropylphenyl group.

- Key Differences :

- Pyridine replaces pyrrole, offering a stronger electron-deficient aromatic system.

- Demonstrated activity on CaV3.1 calcium channels, suggesting trifluoroethyl and aromatic groups are critical for binding.

- Implications : The target compound’s pyrrole may engage in different π-π or hydrogen-bonding interactions compared to pyridine.

c) 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Structure : Dichlorophenyl and thiazole substituents.

- Key Differences :

- Thiazole introduces sulfur, enabling metal coordination.

- Dichlorophenyl groups increase steric bulk and electron-withdrawing effects.

- Implications : The target compound’s pyrrole and phenyl groups may result in distinct crystal packing (e.g., intermolecular N–H⋯N bonds in thiazole analogs vs. π-stacking in pyrrole systems).

Trifluoroethyl-Substituted Acetamides

a) N-[(1S)-1-[4-(1-Chloro-2-cyclopropyl-ethyl)phenyl]ethyl]-2,2,2-trifluoro-acetamide (Compound 26)

- Structure : Cyclopropyl and chloro substituents on the phenyl ring.

- Key Differences :

- Chloro and cyclopropyl groups enhance lipophilicity and steric hindrance.

- S-configuration emphasizes enantioselective interactions.

- Implications : The target compound’s lack of halogen substituents may reduce toxicity risks in biological systems.

b) 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide

- Structure : Simplest analog with only trifluoroethyl groups.

- Lower molar mass (195.06 g/mol vs. target compound’s estimated ~296.27 g/mol).

- Implications: The absence of aromatic systems limits applications to non-specific roles (e.g., solvents or intermediates).

Comparative Data Table

Research Findings and Implications

- Electronic Effects : Trifluoroethyl groups universally enhance stability and lipophilicity, but aromatic substituents (phenyl, pyrrole, pyridine) dictate target specificity. For example, TTA-A2’s pyridine likely engages in charge-transfer interactions absent in pyrrole-containing analogs .

- Steric and Stereochemical Influence : Methyl or halogen substituents (e.g., D-95, Compound 26) alter binding kinetics and metabolic pathways. Chirality in D-95 highlights the need for enantiomeric purity in drug development .

- Crystallinity : Dichlorophenyl-thiazole analogs form stable 1-D chains via hydrogen bonds , whereas the target compound’s pyrrole may favor π-π stacking, affecting formulation and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.